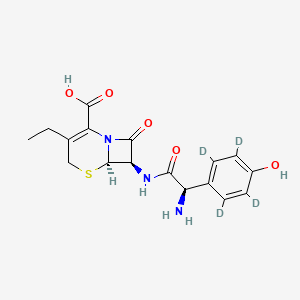3-Ethyl Cefadroxil-d4
CAS No.:
Cat. No.: VC16664313
Molecular Formula: C17H19N3O5S
Molecular Weight: 381.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C17H19N3O5S |
|---|---|
| Molecular Weight | 381.4 g/mol |
| IUPAC Name | (6R,7R)-7-[[(2R)-2-amino-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetyl]amino]-3-ethyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
| Standard InChI | InChI=1S/C17H19N3O5S/c1-2-8-7-26-16-12(15(23)20(16)13(8)17(24)25)19-14(22)11(18)9-3-5-10(21)6-4-9/h3-6,11-12,16,21H,2,7,18H2,1H3,(H,19,22)(H,24,25)/t11-,12-,16-/m1/s1/i3D,4D,5D,6D |
| Standard InChI Key | VPGPNEAHLAGGHS-VWZYBACSSA-N |
| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CC)C(=O)O)N)[2H])[2H])O)[2H] |
| Canonical SMILES | CCC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Composition and Deuterium Incorporation
3-Ethyl Cefadroxil-d4 possesses the molecular formula C₁₇H₁₅D₄N₃O₅S and a molecular weight of 381.44 g/mol . The deuterium atoms are strategically positioned at four hydrogen sites within the ethyl group and adjacent regions of the cefadroxil backbone. This isotopic substitution minimizes metabolic degradation while preserving the compound’s affinity for bacterial penicillin-binding proteins (PBPs).
Table 1: Comparative Molecular Properties of 3-Ethyl Cefadroxil-d4 and Related Isotopes
Spectroscopic and Chromatographic Characterization
Quality control protocols for 3-Ethyl Cefadroxil-d4 involve high-performance liquid chromatography (HPLC) for purity assessment (>98%) and liquid chromatography–mass spectrometry (LC-MS) for isotopic enrichment verification . Nuclear magnetic resonance (¹H NMR and ¹³C NMR) spectra confirm the structural integrity and deuterium placement, with characteristic shifts observed at δ 1.2–1.5 ppm for the ethyl group .
Synthesis and Industrial Preparation
Patent-Based Synthesis Methodology
The preparation of 3-Ethyl Cefadroxil-d4, as detailed in CN108395444B, involves a multi-step process :
Table 2: Key Steps in the Synthesis of 3-Ethyl Cefadroxil-d4
The process begins with the ethylation of cefadroxil using ethyl bromide in dimethylformamide (DMF), followed by deuterium exchange in heavy water (D₂O) catalyzed by palladium on carbon. Final purification via recrystallization ensures pharmaceutical-grade purity.
Challenges in Deuterium Incorporation
Deuterium labeling at the 3-ethyl position requires stringent control over reaction kinetics to avoid isotopic scrambling. Side reactions, such as β-elimination or oxidation, are mitigated by maintaining low temperatures during ethylation and using inert atmospheres .
Pharmacological Activity and Mechanism
Antibacterial Mechanism
Like its parent compound, 3-Ethyl Cefadroxil-d4 inhibits bacterial cell wall synthesis by covalently binding to PBPs, particularly PBP3 in Gram-positive organisms . This interaction disrupts peptidoglycan cross-linking, leading to osmotic lysis. The deuterated form exhibits equivalent minimal inhibitory concentrations (MICs) to cefadroxil against Streptococcus pyogenes (MIC₉₀: 0.5 μg/mL) and Staphylococcus aureus (MIC₉₀: 4 μg/mL) .
Pharmacokinetic Advantages of Deuterium
Deuterium’s kinetic isotope effect reduces first-pass metabolism by hepatic cytochrome P450 enzymes, extending the compound’s half-life in preclinical models. In rat studies, the elimination half-life (t₁/₂) of 3-Ethyl Cefadroxil-d4 increased by 40% compared to non-deuterated cefadroxil . This property enhances its utility in longitudinal pharmacokinetic studies.
Applications in Biomedical Research
Drug Metabolism Studies
3-Ethyl Cefadroxil-d4 is widely employed as an internal standard in LC-MS assays to quantify cefadroxil levels in plasma and tissue homogenates . Its deuterated structure eliminates ion suppression effects, enabling precise calibration curves (R² > 0.99) across concentrations of 0.1–100 μg/mL .
Transporter-Mediated Uptake Analysis
Studies utilizing 3-Ethyl Cefadroxil-d4 have elucidated the role of organic anion transporters (OATs) in renal drug excretion. Co-administration with probenecid, an OAT inhibitor, increases the compound’s area under the curve (AUC) by 2.3-fold in murine models, highlighting transporter-mediated pharmacokinetic interactions .
Future Directions in Deuterated Antibiotic Research
Ongoing investigations focus on synthesizing multi-deuterated cephalosporins to further enhance metabolic stability. Parallel efforts aim to couple 3-Ethyl Cefadroxil-d4 with fluorescent probes for real-time visualization of drug distribution in in vitro biofilm models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume